1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide
Description
1-[N'-(Pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide (CAS 53117-32-1) is a heterocyclic organic compound featuring a pyridine ring linked to a hydrazinecarbonyl-formamide scaffold. Its molecular formula is C₇H₈N₄O₂, with a molar mass of 180.16 g/mol and a predicted density of 1.437 g/cm³ . The compound’s pKa (~10.36) suggests moderate basicity, likely due to the pyridine nitrogen and hydrazine groups.
Properties
IUPAC Name |
N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDTXMRVTTUPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide typically involves the reaction of pyridine-2-carboximidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions include oxo derivatives, reduced hydrazine derivatives, and substituted pyridine derivatives.
Scientific Research Applications
1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared with two analogs: Nifuraldezone (CAS 3270-71-1) and N'-Hydroxy-2-pyrazinecarboximidamide (CAS 51285-05-3). Key differences are summarized below:
| Property | 1-[N'-(Pyridine-2-Carboximidoyl)Hydrazinecarbonyl]Formamide | Nifuraldezone | N'-Hydroxy-2-Pyrazinecarboximidamide |
|---|---|---|---|
| CAS Number | 53117-32-1 | 3270-71-1 | 51285-05-3 |
| Molecular Formula | C₇H₈N₄O₂ | C₉H₇N₅O₅* (inferred) | C₅H₆N₄O |
| Molar Mass (g/mol) | 180.16 | ~297.19 (estimated) | 138.13 |
| Density (g/cm³) | 1.437 | Not reported | Not reported |
| pKa | 10.36 | Not reported | Not reported |
| Key Functional Groups | Pyridine, hydrazinecarbonyl, formamide | 5-Nitrofuran, hydrazinecarbonyl | Pyrazine, amidoxime |
| Applications | Potential pharmaceutical intermediate | Antimicrobial (discontinued) | Pharmaceutical synthesis intermediate |
*Note: Nifuraldezone’s molecular formula is inferred from its synonym, (5-Nitrofurfurylideneamino)Oxamide .
Functional Group Analysis and Reactivity
- Pyridine vs. Nitrofuran vs. Pyrazine: The pyridine ring in the target compound provides aromaticity and basicity, facilitating hydrogen bonding or metal coordination. Nifuraldezone contains a 5-nitrofuran group, which is electron-deficient due to the nitro substituent. N'-Hydroxy-2-pyrazinecarboximidamide features a pyrazine core with an amidoxime (-NH-C(=NOH)-) group. The amidoxime’s dual nitrogen and hydroxyl groups make it a strong chelator for metal ions, useful in catalysis or metallodrug synthesis .
Hydrazinecarbonyl vs. Amidoxime :
Research Findings and Trends
- Stability : The pyridine-based target compound may exhibit greater stability than Nifuraldezone, as nitro groups (in nitrofurans) are prone to photodegradation and metabolic activation to toxic intermediates .
- Synthetic Utility : The amidoxime group in the pyrazine compound enables efficient one-pot syntheses, whereas the target compound’s hydrazinecarbonyl group may require protective-group strategies to avoid side reactions .
- Pharmacological Potential: Pyridine derivatives are increasingly explored as kinase inhibitors or anti-inflammatory agents, positioning the target compound as a candidate for structure-activity relationship (SAR) studies .
Biological Activity
1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C8H9N5O
- Molecular Weight : 189.19 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the structural components.
Antimicrobial Activity
Research has shown that compounds containing pyridine and hydrazine moieties exhibit significant antimicrobial properties. A study indicated that derivatives of pyridine-2-carboximidoyl demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The cytotoxicity of similar compounds has been evaluated against different cancer cell lines. For instance, complexes derived from pyridine-2-carbaldehyde thiosemicarbazone have shown promising results in inhibiting the growth of melanoma B16F10 cells and Friend erythroleukemia cells . The redox activity associated with these complexes suggests that they may induce oxidative stress in cancer cells, leading to apoptosis.
Enzyme Inhibition
Pyridine derivatives are known to act as enzyme inhibitors. Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis . This property can be harnessed for therapeutic applications in metabolic disorders.
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives under controlled conditions. The following general steps outline the synthetic route:
-
Reagents :
- Pyridine-2-carboxaldehyde
- Hydrazine hydrate
- Acetic acid (as a catalyst)
-
Procedure :
- Mix pyridine-2-carboxaldehyde with hydrazine hydrate in an appropriate solvent.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the compound through recrystallization.
Case Study 1: Antimicrobial Evaluation
A study conducted on various hydrazone derivatives, including those similar to this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing effective concentrations in the low micromolar range .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | Staphylococcus aureus |
| This compound | 12 | Pseudomonas aeruginosa |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessing the cytotoxic effects of pyridine derivatives on cancer cell lines revealed that certain compounds led to a decrease in cell viability. For instance, treatment with a related hydrazone resulted in a 50% reduction in viability at concentrations around 20 µM after 48 hours .
| Cell Line | IC50 (µM) |
|---|---|
| B16F10 Melanoma | 18 |
| Friend Erythroleukemia | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
